

# Application Notes and Protocols for In Vivo Studies of ACTH(1-13)

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## Compound of Interest

Compound Name: ACTH (1-13)

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## Introduction

Adrenocorticotrophic hormone (ACTH) is a polypeptide hormone produced and secreted by the anterior pituitary gland. While the full-length ACTH(1-39) is well-known for its role in stimulating the adrenal cortex, shorter fragments of ACTH also exhibit biological activity. ACTH(1-13), also known as  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) in its acetylated and amidated form, is a key peptide in various physiological processes, including immunomodulation, neuroprotection, and metabolic regulation.[1][2][3] These application notes provide an overview of relevant animal models and detailed protocols for studying the in vivo effects of ACTH(1-13).

## Animal Models for Studying ACTH(1-13) Effects

Several animal models can be utilized to investigate the diverse effects of ACTH(1-13) in vivo. The choice of model depends on the specific research question.

## Neuroinflammation and Autoimmunity: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[4] It is characterized by inflammation, demyelination, axonal loss, and gliosis in the central nervous system (CNS).[4] Given the

immunomodulatory properties of melanocortin peptides, the EAE model is suitable for investigating the anti-inflammatory effects of ACTH(1-13).[\[1\]](#)[\[2\]](#)

Species and Strain:

- Mice: C57BL/6 and SJL/J strains are frequently used.[\[2\]](#)
- Rats: Lewis rats are a common choice for inducing EAE.[\[4\]](#)

## Gastrointestinal Protection: Stress-Induced Gastric Lesions

This model is used to evaluate the cytoprotective effects of various compounds on the gastric mucosa. Stress, induced by methods such as cold-restraint or water-restraint, leads to the formation of gastric erosions.[\[5\]](#)[\[6\]](#) Studies have shown that central administration of ACTH fragments, including ACTH(1-13), can inhibit the formation of these lesions.[\[7\]](#)

Species and Strain:

- Rats: Male Sprague-Dawley or Wistar rats are commonly used.

## Metabolic Regulation: Models of Obesity and Food Intake

ACTH(1-13) and its derivative  $\alpha$ -MSH are crucial regulators of energy balance.[\[8\]](#)[\[9\]](#) Animal models with genetic predispositions to obesity or those fed a high-fat diet can be used to study the effects of ACTH(1-13) on food intake, body weight, and metabolic parameters.[\[10\]](#)

Species and Strain:

- Mice: Knockout models for pro-opiomelanocortin (POMC) or melanocortin receptors (e.g., MC4R) are valuable tools.[\[8\]](#)
- Rats: Sprague-Dawley or Wistar rats can be used for food intake studies with intracerebroventricular (ICV) administration of the peptide.[\[11\]](#)

## Data Presentation

**Table 1: In Vivo Effects of ACTH Fragments on Stress-Induced Gastric Lesions in Rats**

ACTH Fragment	Dose (equimolar to 10 µg of ACTH1-39)	Route of Administration	Effect on Gastric Lesion Formation	Reference
ACTH(1-39)	10 µg	Intracerebroventricular (ICV)	Dose-dependent inhibition	[7]
ACTH(1-13)	Equimolar to 10 µg ACTH(1-39)	Intracerebroventricular (ICV)	Protective	[7]
ACTH(1-10)	Equimolar to 10 µg ACTH(1-39)	Intracerebroventricular (ICV)	Protective	[7]
ACTH(5-10)	Equimolar to 10 µg ACTH(1-39)	Intracerebroventricular (ICV)	No effect	[7]
ACTH(34-39)	Equimolar to 10 µg ACTH(1-39)	Intracerebroventricular (ICV)	No effect	[7]
ACTH(1-17)	Equimolar to 10 µg ACTH(1-39)	Intracerebroventricular (ICV)	No effect	[7]

**Table 2: Effects of Orally Administered ACTH on Immune Cells in EAE Mice (SJL/J)**

Treatment Group	Measurement	Lamina Propria	Spleen	Central Nervous System (CNS)	Reference
Oral ACTH	CD4+ IL-6+ producing cells	Decreased	No significant change	Not determined	<a href="#">[2]</a>
Oral ACTH	T regulatory cells (Tregs)	Increased	No significant change	Increased	<a href="#">[2]</a>
Oral ACTH	CD4+ IL-17+ producing T cells	Not determined	No significant change	Decreased	<a href="#">[2]</a>
Oral ACTH	$\gamma\delta$ IL-17+ producing T cells	Not determined	No significant change	Decreased	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Induction and Assessment of EAE in Mice

Objective: To induce EAE in mice to study the therapeutic effects of ACTH(1-13).

Materials:

- Female C57BL/6 mice, 8-12 weeks old.
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[\[12\]](#)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[\[12\]](#)
- Pertussis toxin (PTX).[\[12\]](#)
- ACTH(1-13) peptide.
- Sterile saline or appropriate vehicle.

- Syringes and needles.

#### Procedure:

- EAE Induction:
  - On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 emulsified in CFA. The total volume of 0.2 mL should be split between two sites on the flank.[\[12\]](#)
  - Administer 200-300 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.[\[12\]](#)
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Use a standardized scoring system: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
- ACTH(1-13) Administration:
  - Dissolve ACTH(1-13) in a sterile vehicle (e.g., saline).
  - Administer ACTH(1-13) via the desired route (e.g., subcutaneously, intraperitoneally, or intracerebroventricularly) at the predetermined dose and frequency. Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
- Tissue Collection and Analysis:
  - At the end of the experiment, euthanize mice and collect brains and spinal cords for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
  - Isolate mononuclear cells from the CNS, spleen, and lymph nodes for flow cytometry analysis of immune cell populations (e.g., T cells, B cells, macrophages) and cytokine production (e.g., IL-17, IFN-γ, IL-10).[\[2\]](#)

Expected Outcome: Treatment with an effective dose of ACTH(1-13) is expected to ameliorate the clinical severity of EAE, reduce inflammation and demyelination in the CNS, and modulate the immune response.

## Protocol 2: Cold-Restraint Stress-Induced Gastric Lesions in Rats

Objective: To evaluate the gastroprotective effect of centrally administered ACTH(1-13).

Materials:

- Male Sprague-Dawley rats (200-250 g).
- Stereotaxic apparatus for ICV cannulation.
- ACTH(1-13) peptide.
- Artificial cerebrospinal fluid (aCSF) or sterile saline.
- Cold room or refrigerator (4°C).
- Restraint cages.

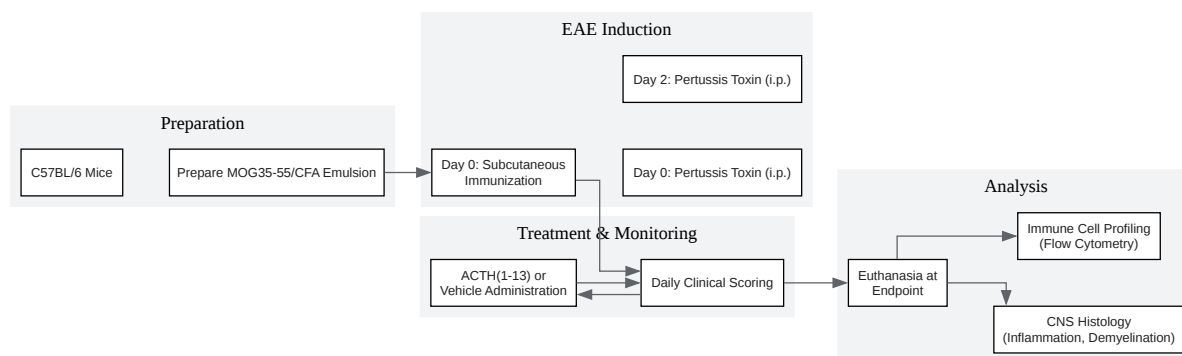
Procedure:

- ICV Cannulation (Optional, for central administration):
  - Anesthetize rats and place them in a stereotaxic frame.
  - Implant a guide cannula into the lateral ventricle. Allow rats to recover for at least one week.
- Fasting:
  - Fast rats for 24 hours before the experiment, with free access to water.
- ACTH(1-13) Administration:

- Dissolve ACTH(1-13) in aCSF or saline.
- Administer the peptide via the ICV cannula at the desired dose (e.g., equimolar to 10 µg of ACTH1-39) 30 minutes before stress induction.[\[7\]](#)
- Stress Induction:
  - Place the rats in restraint cages and expose them to a cold environment (4°C) for 3 hours.[\[5\]](#)
- Lesion Assessment:
  - At the end of the stress period, euthanize the rats.
  - Remove the stomachs, inflate them with 10 mL of 1% formalin, and immerse in formalin for 10 minutes.
  - Open the stomachs along the greater curvature and examine the gastric mucosa for lesions under a dissecting microscope.
  - Measure the length of each lesion and sum the lengths to obtain a total lesion score for each rat.

Expected Outcome: Central administration of ACTH(1-13) is expected to significantly reduce the number and severity of stress-induced gastric lesions compared to vehicle-treated controls.[\[7\]](#)

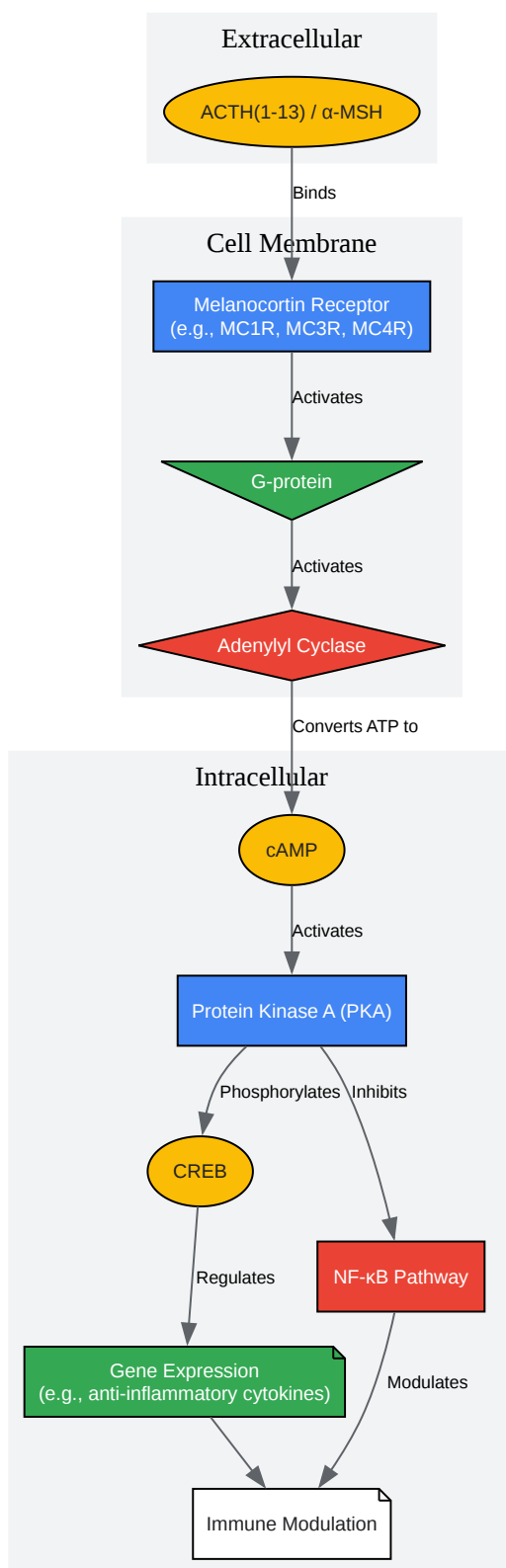
## Visualizations



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Caption: Experimental workflow for studying ACTH(1-13) in the EAE model.





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Caption: Simplified signaling pathway of ACTH(1-13) via melanocortin receptors.

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